Cas no 970-74-1 ((-)-Epigallocatechin)

(-) -epigallocatechin (epigallocatechin) is the most abundant flavonoid in green tea, which can bind unfolded polypeptides and prevent conversion to amyloid fibers
(-)-Epigallocatechin structure
(-)-Epigallocatechin structure
(-)-Epigallocatechin
970-74-1
C15H14O7
306.267465114594
MFCD00075939
40429
24846148

(-)-Epigallocatechin Properties

Names and Identifiers

    • (-)-epigallocatechin
    • EGC
    • (-)-epigallocatechol
    • 3,3’,4’,5,5’,7-flavanhexol
    • 5,7-triol,3,4-dihydro-2-(3,4,5-trihydroxyphenyl)-2h-1-benzopyran-(2r-cis
    • antiscurvyfactorc(sub2)
    • epigallocatechol
    • Greenteacatechins
    • l-epigallocatechin
    • (-)-3,5,7,3',4',5'-HEXAHYDROXYLFLAVAN
    • (-)-EGC
    • (-)-Epigallocatechin, froM green tea
    • (−)-Epigallocatechin
    • 2H-1-Benzopyran-3,5,7-triol,3,4-dihydro-2-(3,4,5-trihydroxyphenyl)-, (2R,3R)-
    • Epigallocatechin
    • Epigallocatechin(EGC)
    • EPIGALLOCATECHIN, (-)-(P)
    • EPIGALLOCATECHIN, (-)-(P) PrintBack
    • epi
    • epi-Gallocatechin
    • Galloepicatechin
    • Sunphenon EGC
    • Teacatechin II
    • (-)-cis-3,3′,4′,5,5′,7-Hexahydroxyflavane
    • (-)-cis-3,3',4',5,5',7-Hexahydroxyflavane
    • (-)-cis-2-(3,4,5-Trihydroxyphenyl)-3,4-dihydro-1(2H)-benzopyran-3,5,7-triol
    • (2R,3R)-2-(3,4,5-Trihydroxyphenyl)-3,4-dihydro-1(2H)-benzopyran-3,5,7-triol
    • [ "EGC" ]
    • (-)-Epigallocatechin;EGC
    • Antiscurvy factor C2
    • l-Epigallocatechol
    • (-)-3,3',4',5,5',7-Flavanhexol
    • 3,3',4',5,5',7-Flavanhexol
    • Factor C2 (antiscurvy)
    • 2,3-cis-epigallocatechin
    • Antiscurvy factor C(sub 2)
    • 7Z197MG6QL
    • 1-epi-3',4',5,5',7-Pentahydroxy-3-Flavan
    • (2R,3R)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chrome
    • (2R,3R)-3,4-Dihydro-2-(3,4,5-trihydroxyphenyl)-2H-1-benzopyran-3,5,7-triol (ACI)
    • 2H-1-Benzopyran-3,5,7-triol, 3,4-dihydro-2-(3,4,5-trihydroxyphenyl)-, (2R-cis)- (ZCI)
    • Epigallocatechol (8CI)
    • Gallocatechol, l- (6CI)
    • (-)-3,3′,4′,5,5′,7-Flavanhexol
    • (-)-epi-Gallocatechin
    • (2R,3R)-2-(3,4,5-Trihydroxyphenyl)-3,5,7-trihydroxychroman
    • 1-epi-3′,4′,5′,5,7-Pentahydroxy-3-flavanol
    • 3,3′,4′,5,5′,7-Flavanhexol
    • L-Epigallocatechin
    • L
    • NSC 674039
    • (-)EPIGALLOCATECHIN
    • (-)cis-2-(3,4,5-Trihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
    • HY-N0225
    • (-)-Epigallocatechin/EGC
    • Q51617505
    • AKOS015965244
    • NCI60_026204
    • 124107-38-6
    • CHEMBL47386
    • DivK1c_006365
    • KBio2_006422
    • 1ST40119
    • (2R,3R)-3,4-Dihydro-2-(3,4,5-trihydroxyphenyl)-2H-1-benzopyran-3,5,7-triol
    • E1084
    • Spectrum4_000950
    • epigallocatechin (egc)
    • NSC674039
    • BCBcMAP01_000207
    • SR-05000002564-1
    • KBioSS_001286
    • 3beta-Hydroxy-5alpha-pregnan-20-one Sulfate Pyridine Salt
    • Epigallocatechin 1000 microg/mL in Acetonitrile
    • A846754
    • 2H-1-BENZOPYRAN-3,5,7-TRIOL, 3,4-DIHYDRO-2-(3,4,5-TRIHYDROXYPHENYL)-, (2R,3R)-
    • SMP1_000114
    • NSC-674039
    • Spectrum5_000889
    • (-)-Epigallocatechin(EGC)
    • KBioGR_001540
    • (2R,3R)-2-(3,4,5-trihydroxyphenyl)chroman-3,5,7-triol
    • BSPBio_001636
    • BDBM50187665
    • (-)-Epigallocatechin, >=95% (HPLC), from green tea
    • KBio3_001136
    • SPBio_000885
    • CS-3762
    • GLXC-13576
    • (-)-epigallocatechol;3,3?,4?,5,5?,7-flavanhexol;5,7-triol,3,4-dihydro-2-(3,4,5-trihydroxyphenyl)-2h-1-benzopyran-(2r-cis
    • CHEBI:42255
    • SDCCGMLS-0066479.P001
    • (-) epigallocatechin
    • GTPL12461
    • Q3044728
    • SR-05000002564
    • Spectrum3_000248
    • CCG-38353
    • DS-5807
    • (2R,3R)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol
    • KBio1_001309
    • NS00014558
    • Spectrum_000806
    • s3922
    • 2H-1-Benzopyran-3,5,7-triol, 3,4-dihydro-2-(3,4,5-trihydroxyphenyl)-, (2R-cis)-
    • Epigallocatechin, primary pharmaceutical reference standard
    • (-)-Epigallocatechin, analytical standard
    • AC-394
    • C24E9F59-8F06-44E2-B2DE-FF132A8774F3
    • epigallocatechin-(-)
    • cis-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-1(2H)-benzopyran-3,5,7-triol
    • SPECTRUM205113
    • KBio2_001286
    • Q-200003
    • 970-74-1
    • UNII-7Z197MG6QL
    • 2-(3,4,5-TRIHYDROXY-PHENYL)-CHROMAN-3,5,7-TRIOL
    • Epigallocatechin;EGC;L-Epigallocatechin
    • CCRIS 5441
    • Spectrum2_000703
    • EGC, (-)-EPIGALLOCATECHIN
    • SpecPlus_000269
    • KBio2_003854
    • DTXCID501030643
    • NCGC00179131-01
    • (-)-Epigallocatechin from green tea
    • DTXSID40891550
    • SCHEMBL19553
    • LMPK12020004
    • (2R,3R)-2-(3,4,5-trihydroxyphenyl)chromane-3,5,7-triol
    • (-)-cis-3,3',4',5,5',7-Hexahydroxyflavan
    • 2H-1-Benzopyran-3,7-triol, 3,4-dihydro-2-(3,4,5-trihydroxyphenyl)-, (2R-cis)-
    • DB03823
    • (-)-EPIGALLOCATECHIN(EGC) (CONSTITUENT OF POWDERED DECAFFEINATED GREEN TEA EXTRACT)
    • XMOCLSLCDHWDHP-IUODEOHRSA-N
    • NCGC00179131-02
    • MFCD00075939
    • (3,3',4',5,5',7-Hexahydroxyflavan)
    • rel-(2R,3R)-2-(3,4,5-Trihydroxyphenyl)chromane-3,5,7-triol
    • 188819-07-0
    • +Expand
    • MFCD00075939
    • XMOCLSLCDHWDHP-IUODEOHRSA-N
    • 1S/C15H14O7/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6/h1-4,12,15-21H,5H2/t12-,15-/m1/s1
    • O[C@@H]1CC2C(=CC(=CC=2O[C@@H]1C1C=C(O)C(O)=C(O)C=1)O)O

Computed Properties

  • 306.07400
  • 6
  • 7
  • 1
  • 306.07395278 g/mol
  • 22
  • 380
  • 0
  • 2
  • 0
  • 0
  • 0
  • 1
  • 0
  • 99
  • 0
  • 131
  • 306.27

Experimental Properties

  • 1.25170
  • 130.61000
  • 1.78
  • 685.63°C/760mmHg
  • 208-210 ºC
  • 368.5 °C
  • 1.545e+004 mg/L @ 25 °C (est)
  • Powder
  • Stable. Incompatible with strong oxidizing agents.
  • Not determined
  • Sensitive to heat
  • 278(MeOH)(lit.)
  • -50 º (c=0.04, EtOH)
  • 1.6950

(-)-Epigallocatechin Security Information

(-)-Epigallocatechin Customs Data

  • 2932999099
  • China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(-)-Epigallocatechin Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0037B6-5mg
(2R,3R)-3,4-Dihydro-2-(3,4,5-trihydroxyphenyl)-2H-1-benzopyran-3,5,7-triol
970-74-1 98%
5mg
$5.00 2024-04-19
A2B Chem LLC
AB48642-5mg
(-)-Epigallocatechin
970-74-1 98%
5mg
$5.00 2024-05-20
Aaron
AR0037JI-250mg
(2R,3R)-3,4-Dihydro-2-(3,4,5-trihydroxyphenyl)-2H-1-benzopyran-3,5,7-triol
970-74-1 98%
250mg
$8.00 2024-07-18
abcr
AB354887-250 mg
(-)-Epigallocatechin, 95%; .
970-74-1 95%
250MG
€115.50 2022-06-10
Ambeed
A187930-5mg
(2R,3R)-2-(3,4,5-Trihydroxyphenyl)chromane-3,5,7-triol
970-74-1 98%
5mg
$6.0 2024-07-16
ChemScence
CS-3762-5mg
(-)-Epigallocatechin
970-74-1 98.01%
5mg
$96.0 2022-04-26
Chengdu Biopurify Phytochemicals Ltd
BP0541-1000mg
Epigallocatechin
970-74-1 98%
1000mg
$150 2023-09-20
Crysdot LLC
CD32000042-10mg
Epigallocatechol
970-74-1 98+%
10mg
$148 2024-07-18
DC Chemicals
DCB-021-20 mg
(-)-Epigallocatechin
970-74-1 >98%, Standard References Grade
20mg
$280.0 2022-02-28
eNovation Chemicals LLC
D660661-1g
(-)-Epigallocatechin
970-74-1 95%
1g
$230 2022-10-16

(-)-Epigallocatechin Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Tannase Solvents: Water ;  12 h, 35 °C
Reference
Mechanism of oolongtheanin formation via three intermediates
Hirose, Sayumi; Kamatari, Yuji O.; Yanase, Emiko, Tetrahedron Letters, 2020, 61(11),

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Water ;  4 h, pH 4.2 - 4.7, 37.5 °C
Reference
Enhancement of Antioxidant Activity in O/W Emulsion and Cholesterol-Reducing Capacity of Epigallocatechin by Derivatization with Representative Phytosterols
Wang, Shanshan; Fan, Jiawen; Xu, Lujing; Ye, Kai; Shu, Tong; et al, Journal of Agricultural and Food Chemistry, 2019, 67(45), 12461-12471

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  5 h, rt
Reference
General synthesis of epi-series catechins and their 3-gallates: reverse polarity strategy
Ohmori, Ken; Yano, Takahisa; Suzuki, Keisuke, Organic & Biomolecular Chemistry, 2010, 8(12), 2693-2696

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  5 h, rt
Reference
Stereoselective preparation of flavan derivatives
, Japan, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Water ;  10 h, pH 5.2, 40 °C; 3.5 h
Reference
Enzymatic production of epigallocatechin by using an epigallocatechin gallate hydrolase induced from Aspergillus oryzae
Zhong, Kun; Shao, Zhiyu; Hong, Feng, Biotechnology Progress, 2008, 24(3), 583-587

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0.5 h, -78 °C; 2 h, rt
Reference
Enantioselective total syntheses of (+)-gallocatechin, (-)-epigallocatechin, and (-)-8-C-ascorbylepigallocatechin
Lin, Guang; Chang, Le; Liu, Yongxiang; Xiang, Zheng; Chen, Jiahua; et al, Chemistry - An Asian Journal, 2013, 8(4), 700-704

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
Prodelphinidins from Ribes nigrum
Tits, M.; Angenot, L.; Poukens, P.; Warin, R.; Dierckxsens, Y., Phytochemistry, 1992, 31(3), 971-3

Synthetic Circuit 8

Reaction Conditions
Reference
Method for preparing oligomer-containing procyanidin from lychee extract
, China, , ,

Synthetic Circuit 9

Reaction Conditions
Reference
Novel process for synthesis of polyphenols
, United States, , ,

Synthetic Circuit 10

Reaction Conditions
Reference
Cytosine deaminase modulators for enhancement of dna transfection
, United States, , ,

Synthetic Circuit 11

Reaction Conditions
Reference
Preparation method of materials having nitric oxide (NO) catalytic activity
, China, , ,

Synthetic Circuit 12

Reaction Conditions
Reference
Cytosine deaminase modulators for enhancement of DNA transfection
, World Intellectual Property Organization, , ,

Synthetic Circuit 13

Reaction Conditions
Reference
Aminoglycosylation can enhance the G-quadruplex binding activity of epigallocatechin
Bai, Li-Ping; Ho, Hing-Man; Ma, Dik-Lung; Yang, Hui; Fu, Wai-Chung; et al, PLoS One, 2013, 8(1),

Synthetic Circuit 14

Reaction Conditions
Reference
Process for the preparation of polyphenol compound
, World Intellectual Property Organization, , ,

Synthetic Circuit 15

Reaction Conditions
Reference
Methods of separating catechins from green tea leaves
, World Intellectual Property Organization, , ,

Synthetic Circuit 16

Reaction Conditions
Reference
Inhibitory effects of 3-O-acyl-(+)-catechins on epstein-barr virus activation
Uesato, Shinichi; Taniuchi, Keisuke; Kumagai, Ayako; Nagaoka, Yasuo; Seto, Ryota; et al, Chemical & Pharmaceutical Bulletin, 2003, 51(12), 1448-1450

Synthetic Circuit 17

Reaction Conditions
Reference
Catechins
, Japan, , ,

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: Hydrolase Solvents: Water ;  10 h, pH 5.2, 40 °C
Reference
Enzymatic conversion of epigallocatechin gallate to epigallocatechin with an inducible hydrolase from Aspergillus niger
Zhong, Kun; Zhao, Sheng-Yin; Jonsson, Leif J.; Hong, Feng, Biocatalysis and Biotransformation, 2008, 26(4), 306-312

Synthetic Circuit 19

Reaction Conditions
1.1 Solvents: Methanol ,  Water ;  1 d, 27 °C
Reference
Stereoselective oxidation at C-4 of flavans by the endophytic fungus Diaporthe sp. isolated from a tea plant
Agusta, Andria; Maehara, Shoji; Ohashi, Kazuyoshi; Simanjuntak, Partomuan; Shibuya, Hirotaka, Chemical & Pharmaceutical Bulletin, 2005, 53(12), 1565-1569

Synthetic Circuit 20

Reaction Conditions
Reference
Integrated transcriptomic and metabolomic analysis provides insight into the regulation of leaf senescence in rice
Xue, Jiao; Lu, Dongbai; Wang, Shiguang; Lu, Zhanhua; Liu, Wei; et al, Scientific Reports, 2021, 11(1),

(-)-Epigallocatechin Raw materials

(-)-Epigallocatechin Preparation Products

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(-)-Epigallocatechin Related Literature

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